Cas no 598-70-9 (Dibromoacetamide)

Dibromoacetamide is a brominated organic compound with the molecular formula C₂H₂Br₂NO. It is primarily used as a disinfectant and biocide, particularly in water treatment applications, due to its effective antimicrobial properties against bacteria, algae, and other microorganisms. The compound's stability and reactivity make it suitable for controlling microbial growth in industrial and municipal water systems. Dibromoacetamide is also employed in laboratory settings as a reagent in organic synthesis. Its high efficacy at low concentrations and compatibility with other treatment chemicals are key advantages. Proper handling is essential due to its potential toxicity and environmental impact.
Dibromoacetamide structure
Dibromoacetamide structure
Product Name:Dibromoacetamide
CAS No:598-70-9
MF:C2H3Br2NO
MW:216.859318971634
CID:377063
PubChem ID:69025
Update Time:2025-08-05

Dibromoacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2,2-dibromo-
    • 2,2-dibromoacetamide
    • 2,2-Dibromo-acetamide
    • AC1L2AYD
    • AC1Q240I
    • CHEMBL156196
    • CTK1H3334
    • Dibromacetamid
    • Dibrom-acetamid
    • Dibrom-essigsaeure-amid
    • dibromoacetamide
    • dibromo-acetic acid amide
    • NCIOpen2_006224
    • NSC98282
    • NSC 98282
    • HY-133665
    • NSC-98282
    • CS-0128491
    • NS00002069
    • BDBM50226157
    • ACETAMIDE,2,2-DIBROMO-
    • AKOS040758222
    • DTXSID9074985
    • 598-70-9
    • 2196J847P9
    • UNII-2196J847P9
    • Q27253538
    • SCHEMBL1669878
    • DB-342558
    • G78062
    • DTXCID9042708
    • Dibromoacetamide
    • Inchi: 1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
    • InChI Key: YUIKPESWSMJSMP-UHFFFAOYSA-N
    • SMILES: BrC(C(N)=O)Br

Computed Properties

  • Exact Mass: 214.85809
  • Monoisotopic Mass: 214.858139
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 62.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1
  • XLogP3: 0.8

Experimental Properties

  • Density: 2.4±0.1 g/cm3
  • Boiling Point: 277.3±30.0 °C at 760 mmHg
  • Flash Point: 121.5±24.6 °C
  • Refractive Index: 1.595
  • PSA: 43.09
  • LogP: 1.28790
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Dibromoacetamide Security Information

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Additional information on Dibromoacetamide

Comprehensive Overview of Dibromoacetamide (CAS No. 598-70-9): Properties, Applications, and Safety Insights

Dibromoacetamide (CAS No. 598-70-9) is a halogenated organic compound with significant relevance in industrial and research applications. This white crystalline solid, characterized by its molecular formula C2H2Br2NO, has garnered attention due to its unique chemical properties and versatility. As a derivative of acetamide, it features two bromine atoms, which enhance its reactivity and functional utility. The compound's molecular weight of 216.85 g/mol and melting point of 120-122°C make it suitable for specialized synthetic processes.

In recent years, Dibromoacetamide has been a subject of interest in water treatment research, particularly as a disinfection byproduct (DBP). Studies highlight its formation during chlorination or bromination of water containing natural organic matter. This connection to drinking water safety aligns with growing public concern over environmental contaminants, making it a trending topic in environmental chemistry forums. Researchers are actively investigating its toxicity profile and degradation pathways to address potential ecological impacts.

The compound's chemical reactivity also positions it as a valuable intermediate in pharmaceutical synthesis and agrochemical production. Its bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the construction of complex molecular architectures. Laboratories frequently utilize CAS 598-70-9 for preparing heterocyclic compounds, which are pivotal in drug discovery programs targeting infectious diseases and metabolic disorders.

From an analytical perspective, Dibromoacetamide quantification employs advanced techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography). These methods are crucial for monitoring its presence in environmental samples, addressing frequent search queries about "how to detect DBPs" and "water quality testing methods." The compound's distinct mass spectrometry fragmentation pattern at m/z 216/218 (1:1 isotopic ratio) aids in its unambiguous identification.

Storage and handling of Dibromoacetamide require standard laboratory precautions. While not classified as hazardous under normal conditions, its stability is optimal when stored in airtight containers at room temperature, protected from moisture and light. This aligns with common search terms like "chemical storage best practices" and "lab safety protocols." Material Safety Data Sheets (MSDS) recommend using personal protective equipment (PPE) during handling, reflecting industry-wide occupational safety standards.

Emerging research explores Dibromoacetamide's role in advanced oxidation processes (AOPs) for wastewater remediation. Scientists are investigating its breakdown kinetics under UV/H2O2 treatment—a hot topic in green chemistry circles. Such studies respond to frequent searches about "emerging contaminants removal" and "sustainable water treatment technologies," demonstrating the compound's relevance in solving modern environmental challenges.

In the biochemical research domain, CAS 598-70-9 has shown inhibitory effects on certain enzymatic pathways, sparking investigations into its potential as a biochemical tool. This application intersects with popular queries about "enzyme inhibitors in drug development" and "mechanistic toxicology." However, researchers emphasize the need for controlled studies to fully understand its biological interactions.

The commercial availability of Dibromoacetamide through chemical suppliers typically includes >98% purity grades, catering to diverse research needs. Procurement considerations often involve verifying certificates of analysis (CoA) and regulatory compliance documentation—topics frequently searched by quality control professionals. Global suppliers list it under alternative names like 2,2-Dibromoacetamide, addressing vocabulary variations in scientific literature.

Future perspectives on Dibromoacetamide research may focus on its structure-activity relationships (SAR) and potential modifications to reduce environmental persistence. These directions resonate with current scientific discourse on "benign by design" chemicals and molecular sustainability—a reflection of evolving priorities in chemical innovation.

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